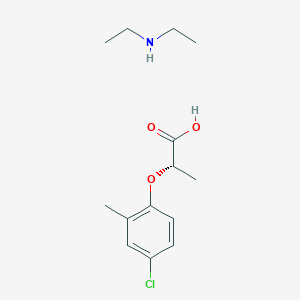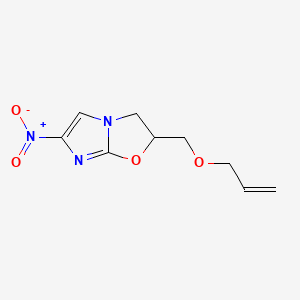
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a sulfonamide group attached to the second position of the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The sulfonamide group is then introduced via sulfonation reactions, and the final compound is obtained by attaching the N-(2-chloro-6-methylphenyl) and 5,7-dimethyl groups through substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side reactions and impurities.
化学反応の分析
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted triazolopyrimidines with different functional groups.
科学的研究の応用
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with enzyme active sites, while the triazolopyrimidine core can bind to specific receptors or proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chlorophenyl)-5,7-dimethyl-
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-methylphenyl)-5,7-dimethyl-
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-bromophenyl)-5,7-dimethyl-
Uniqueness
The uniqueness of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloro-6-methylphenyl group enhances its binding affinity to certain molecular targets, while the 5,7-dimethyl groups contribute to its stability and reactivity. These features make it a valuable compound for research and industrial applications.
特性
CAS番号 |
98937-09-8 |
|---|---|
分子式 |
C14H14ClN5O2S |
分子量 |
351.8 g/mol |
IUPAC名 |
N-(2-chloro-6-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C14H14ClN5O2S/c1-8-5-4-6-11(15)12(8)19-23(21,22)14-17-13-16-9(2)7-10(3)20(13)18-14/h4-7,19H,1-3H3 |
InChIキー |
NFYFEMTUANPUHR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















